molecular formula C19H33NO B12620167 N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine

N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine

Cat. No.: B12620167
M. Wt: 291.5 g/mol
InChI Key: GLJNQSIDBZLUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound that features a furan ring, a cyclohexane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multiple steps, starting with the preparation of the furan ring and the cyclohexane ring. One common method involves the radical bromination of a methyl group followed by a series of condensation reactions . The reaction conditions often include the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to improve yield and reduce reaction times . This method utilizes microwave radiation to accelerate the reaction process, making it more efficient and cost-effective. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is also common in industrial settings .

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding, electrostatic interactions, or hydrophobic interactions with its targets. These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is unique due to its combination of a furan ring and a cyclohexane ring, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexan-1-amine

InChI

InChI=1S/C19H33NO/c1-15(2)6-9-17(19-5-4-14-21-19)12-13-20-18-10-7-16(3)8-11-18/h4-5,14-18,20H,6-13H2,1-3H3

InChI Key

GLJNQSIDBZLUQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.